molecular formula C18H24O2 B1631863 12-Hydroxyisobakuchiol CAS No. 178765-55-4

12-Hydroxyisobakuchiol

Cat. No.: B1631863
CAS No.: 178765-55-4
M. Wt: 272.4 g/mol
InChI Key: GWTVXRIOJRNDCM-UGFQGZRZSA-N
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Description

12-Hydroxyisobakuchiol: is a natural meroterpenoid compound derived from the seeds of the plant Psoralea corylifolia. It is a phenolic compound known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is structurally related to bakuchiol, another well-known meroterpenoid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxyisobakuchiol typically involves the isolation of bakuchiol from Psoralea corylifolia followed by hydroxylation. The hydroxylation process can be achieved using various reagents and catalysts. One common method involves the use of a hydroxylating agent such as osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide. The reaction is carried out under mild conditions to ensure the selective hydroxylation of bakuchiol to produce this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of bakuchiol from Psoralea corylifolia seeds, followed by chemical modification. The extraction process typically involves solvent extraction using ethanol or methanol, followed by purification using chromatographic techniques. The hydroxylation step is then performed on the purified bakuchiol to obtain this compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxyisobakuchiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Esters or ethers of this compound.

Scientific Research Applications

12-Hydroxyisobakuchiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.

    Biology: It is studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential therapeutic effects in treating skin disorders, cancer, and microbial infections.

    Industry: It is used in the formulation of cosmetic products due to its skin-beneficial properties.

Comparison with Similar Compounds

    Bakuchiol: Structurally similar but lacks the hydroxyl group at the 12th position.

    3-Hydroxybakuchiol: Another hydroxylated derivative of bakuchiol.

    Psoracorylifol A and C: Other meroterpenoids isolated from .

Uniqueness: 12-Hydroxyisobakuchiol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its enhanced antioxidant and anti-inflammatory properties make it a valuable compound for various applications in medicine and cosmetics.

Properties

IUPAC Name

4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-18(4,13-11-17(20)14(2)3)12-10-15-6-8-16(19)9-7-15/h5-10,12,17,19-20H,1-2,11,13H2,3-4H3/b12-10+/t17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTVXRIOJRNDCM-UGFQGZRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(CC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178765-55-4
Record name 4-[(1E,3S)-3-Ethenyl-6-hydroxy-3,7-dimethyl-1,7-octadien-1-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178765-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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